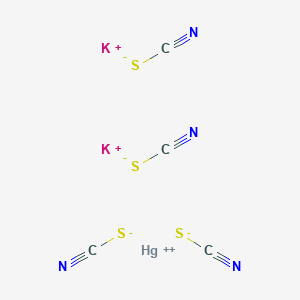

Potassium mercuric thiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Cyanates - Thiocyanates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dipotassium;mercury(2+);tetrathiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4CHNS.Hg.2K/c4*2-1-3;;;/h4*3H;;;/q;;;;+2;2*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXOCCNUUYRBKP-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[K+].[K+].[Hg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HgK2N4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

592-85-8 (mercury salt) | |

| Record name | Potassium mercuric thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014099128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70930966 | |

| Record name | Mercury potassium thiocyanate (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14099-12-8 | |

| Record name | Potassium mercuric thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014099128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury potassium thiocyanate (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mercury dipotassium tetrathiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Potassium Mercuric Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the synthesis and characterization of potassium mercuric thiocyanate (B1210189), formally known as dipotassium (B57713) tetrathiocyanatomercurate(II), with the chemical formula K₂[Hg(SCN)₄]. This complex salt is a valuable reagent in analytical chemistry and a precursor for various coordination compounds. This guide details established synthesis protocols, presents key characterization data in a structured format, and visualizes essential workflows and structural relationships.

Physicochemical and Structural Properties

Potassium mercuric thiocyanate is a crystalline solid composed of potassium cations (K⁺) and the tetrathiocyanatomercurate(II) complex anion ([Hg(SCN)₄]²⁻). In this complex, the mercury(II) ion is coordinated by four thiocyanate ligands through the sulfur atoms.

Table 1: General and Physicochemical Properties

| Property | Value |

| Chemical Formula | C₄HgK₂N₄S₄ |

| IUPAC Name | Dipotassium;mercury(2+);tetrathiocyanate |

| Molecular Weight | 511.1 g/mol |

| CAS Number | 14099-12-8 |

Table 2: Crystallographic Data for K₂[Hg(SCN)₄] [1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c (No. 15) |

| a | 11.04 Å |

| b | 9.22 Å |

| c | 13.18 Å |

| β | 106.30° |

| Z | 4 |

| Hg-S Bond Length | 2.5380 Å, 2.5550 Å |

| S-Hg-S Bond Angle | 105.02° - 114.67° |

Data from the redetermination of the crystal structure.[1]

Synthesis of this compound

There are several established methods for the synthesis of this compound. The choice of method often depends on the available starting materials.

Caution: Mercury and its compounds are highly toxic. All synthesis and handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All mercury-contaminated waste must be disposed of according to institutional and environmental regulations.

Experimental Protocols

Method 1: Synthesis from Mercuric Nitrate (B79036) and Potassium Thiocyanate

This is a common precipitation method. The reaction involves the formation of the sparingly soluble mercury(II) thiocyanate, which then dissolves in an excess of potassium thiocyanate to form the soluble complex salt, which is subsequently crystallized.

-

Materials:

-

Mercury(II) nitrate [Hg(NO₃)₂]

-

Potassium thiocyanate [KSCN]

-

Concentrated Nitric Acid [HNO₃] (optional, to prevent hydrolysis)

-

Distilled water

-

-

Procedure:

-

Prepare a solution of mercury(II) nitrate by dissolving the required amount in distilled water. A few drops of concentrated nitric acid can be added to prevent the formation of insoluble basic mercury salts.

-

Prepare a separate concentrated solution of potassium thiocyanate by dissolving KSCN in distilled water.

-

Slowly add the potassium thiocyanate solution to the mercury(II) nitrate solution while stirring continuously. A white precipitate of mercury(II) thiocyanate (Hg(SCN)₂) will initially form.

-

Continue adding the potassium thiocyanate solution until the precipitate redissolves, indicating the formation of the soluble K₂[Hg(SCN)₄] complex. A 4:1 molar ratio of KSCN to Hg(NO₃)₂ is stoichiometrically required.

-

Concentrate the resulting solution by gentle heating to induce crystallization.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal yield.

-

Collect the crystalline product by suction filtration.

-

Wash the crystals with a small amount of cold distilled water or ethanol (B145695) to remove any soluble impurities.

-

Dry the crystals in a desiccator over a suitable drying agent.

-

Method 2: Synthesis from Mercury(II) Oxide

This method avoids starting with the potentially less stable mercuric nitrate.

-

Materials:

-

Mercury(II) oxide [HgO]

-

Concentrated Nitric Acid [HNO₃]

-

Potassium thiocyanate [KSCN]

-

Distilled water

-

-

Procedure:

-

In a fume hood, carefully dissolve mercury(II) oxide in a slight excess of concentrated nitric acid. For example, dissolve 13 grams of HgO in at least 8 ml of concentrated HNO₃.

-

Add a small amount of water to the solution and filter off any insoluble residues. This solution now contains mercury(II) nitrate.

-

In a separate beaker, dissolve the stoichiometric amount of potassium thiocyanate in distilled water (e.g., 10 grams of KSCN in 25 ml of water).

-

Combine the mercuric nitrate solution with the potassium thiocyanate solution.

-

Harvest the crude crystals of this compound and recrystallize them from hot water to obtain a purified product.

-

Synthesis Workflow Visualization

Caption: Workflow for the synthesis of K₂[Hg(SCN)₄].

Characterization

The synthesized this compound can be characterized using various analytical techniques to confirm its identity, purity, and structure.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups and probing the bonding within the [Hg(SCN)₄]²⁻ complex. The thiocyanate ion (SCN⁻) has three characteristic vibrational modes: the C≡N stretching vibration (ν₁), the doubly degenerate N=C=S bending vibration (ν₂), and the C-S stretching vibration (ν₃). The frequencies of these modes are sensitive to the coordination environment. In K₂[Hg(SCN)₄], the thiocyanate is S-bonded to the mercury atom, which influences the observed frequencies compared to the free ion.

Table 3: Vibrational Frequencies for Thiocyanate Complexes (cm⁻¹)

| Vibrational Mode | Free SCN⁻ Ion (Approx.) | S-Bonded Complex (e.g., K₂[Hg(SCN)₄]) (Approx. Range) |

| ν(C≡N) Stretch | ~2050-2065 | 2100 - 2120 (slight increase) |

| ν(C-S) Stretch | ~750 | 700 - 740 (slight decrease) |

| δ(NCS) Bend | ~480 | 430 - 470 (slight decrease) |

Note: Specific, experimentally verified values for K₂[Hg(SCN)₄] were first reported by Tramer in 1962 but are not broadly available in recent literature; the ranges provided are characteristic of S-bonded thiocyanate complexes.[1][2]

Thermal Analysis

X-ray Diffraction (XRD)

Single-crystal or powder X-ray diffraction is the definitive method for confirming the crystal structure of the synthesized material. The data presented in Table 2, obtained from single-crystal XRD, provides the precise atomic arrangement, bond lengths, and bond angles, confirming the distorted tetrahedral coordination of the mercury center by four sulfur atoms.[1][3]

Structural Visualization

Caption: Structure of the [Hg(SCN)₄]²⁻ complex anion.

Conclusion

This technical guide provides comprehensive, actionable information for the synthesis and characterization of this compound. The detailed protocols, tabulated quantitative data, and clear visualizations serve as a valuable resource for researchers in chemistry and drug development. Adherence to strict safety protocols is paramount when working with this and other mercury-containing compounds. The characterization data, particularly from X-ray diffraction and vibrational spectroscopy, provide the necessary benchmarks for verifying the successful synthesis of this important inorganic complex.

References

Unveiling the Crystal Architecture of K2[Hg(SCN)4]: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of dipotassium (B57713) tetrathiocyanatomercurate(II), K2[Hg(SCN)4]. The information presented herein is compiled from a modern redetermination of its crystal structure, offering high-precision data essential for advanced research and computational modeling.

Crystallographic Data Summary

The compound K2[Hg(SCN)4] crystallizes in the monoclinic system with the space group C2/c.[1] A summary of the key crystallographic data is presented in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c (No. 15) |

| a (Å) | 11.04 |

| b (Å) | 9.22 |

| c (Å) | 13.18 |

| β (°) | 106.30 |

| Z | 4 |

Table 1: Crystallographic Data for K2[Hg(SCN)4]. Data sourced from the redetermination by Zvonkova (1952) as cited in Bandemehr et al. (2017).[1]

Molecular Geometry and Coordination

The crystal structure of K2[Hg(SCN)4] is characterized by a distorted tetrahedral coordination of the mercury(II) ion.[1][2][3] The central mercury atom is bonded to four sulfur atoms from the thiocyanate (B1210189) ligands.[1][2][3] The potassium cation exhibits a coordination number of eight.[1][2][3]

A key feature of the [Hg(SCN)4]2- anion is the bonding angles. The Hg—S—C angles are reported to be 98.59 (10)° and 97.06 (10)°.[1] This geometry is comparable to related tetrathiocyanatomercurate(II) complexes, such as CoHg(SCN)4.[1] In the overall crystal packing, each [Hg(SCN)4]2- anion is surrounded by twelve potassium atoms.[2]

Caption: Coordination of the Hg(II) ion.

Experimental Protocols

The synthesis and crystallographic analysis of K2[Hg(SCN)4] follow established procedures.

Synthesis and Crystallization

The synthesis of K2[Hg(SCN)4] was first reported in 1901.[1] The procedure involves the reaction of mercury(II) thiocyanate with potassium thiocyanate in an aqueous solution.

A detailed method for obtaining high-quality single crystals is as follows:

-

Prepare mercury(II) thiocyanate.[1]

-

Dissolve the prepared mercury(II) thiocyanate in a boiling aqueous solution.[1]

-

Slowly add an aqueous solution of potassium thiocyanate to the boiling mercury(II) thiocyanate solution.[2]

-

Filter the hot solution to remove any formed mercury sulfide.[1]

-

Concentrate the filtrate by heating until crystallization begins.[1]

-

Collect the initial crystallized product by filtration.[1]

-

Allow the filtrate to stand at room temperature for a prolonged period to yield larger, higher-quality single crystals suitable for X-ray diffraction.[1]

Crystal Structure Determination

The definitive crystal structure was determined using single-crystal X-ray diffraction.[1][2][3] This modern redetermination provided a much higher level of precision compared to the original structure reported in 1952, allowing for the location of all atoms, including the lighter carbon and nitrogen atoms.[1][2]

Caption: Workflow for K2[Hg(SCN)4] synthesis and analysis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Potassium Tetrathiocyanatomercurate(II)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of potassium tetrathiocyanatomercurate(II), K₂[Hg(SCN)₄]. This coordination compound is of interest for its applications in chemical synthesis and materials science. This document details its structural characteristics, spectroscopic signature, thermal stability, and synthesis, presenting quantitative data in structured tables and outlining experimental protocols. Logical workflows for its synthesis and characterization are also visualized to aid in experimental design and interpretation.

Introduction

Potassium tetrathiocyanatomercurate(II) is an inorganic coordination compound that has been the subject of crystallographic studies. It is composed of potassium cations (K⁺) and tetrathiocyanatomercurate(II) anions ([Hg(SCN)₄]²⁻). In the anionic complex, a central mercury(II) ion is coordinated by four thiocyanate (B1210189) ligands. Understanding the physical and chemical properties of this compound is crucial for its potential applications in various fields of chemical research.

Physical Properties

| Property | Value | Reference |

| Chemical Formula | K₂[Hg(SCN)₄] | |

| Molecular Weight | 511.11 g/mol | |

| Appearance | Colorless crystals | [1][2] |

| Melting Point | Decomposes before melting (temperature not specified) | |

| Solubility in Water | Soluble (synthesized in aqueous solution) | [1][2] |

| Density (calculated) | Data not available |

Chemical Properties

The chemical behavior of potassium tetrathiocyanatomercurate(II) is largely dictated by the tetrathiocyanatomercurate(II) complex anion.

Thermal Decomposition

Specific thermogravimetric or differential thermal analysis data for potassium tetrathiocyanatomercurate(II) is not widely reported. However, upon heating, it is expected to decompose. The decomposition of the related mercury(II) thiocyanate is known to be a complex process.

Reactivity

Detailed studies on the reactivity of potassium tetrathiocyanatomercurate(II) with acids, bases, and oxidizing agents are limited in publicly accessible literature. The thiocyanate ligand itself can undergo various reactions, and the complex's stability in different chemical environments would be a key area for further investigation.

Structure and Spectroscopy

Crystal Structure

Potassium tetrathiocyanatomercurate(II) crystallizes in the monoclinic system with the space group C2/c.[1][2] The mercury(II) atom is coordinated to four sulfur atoms from the thiocyanate ligands in a distorted tetrahedral geometry.[1][2] The potassium cations are situated within the crystal lattice, surrounded by the complex anions.[1][2]

| Crystal System | Monoclinic | [1][2] |

| Space Group | C2/c | [1][2] |

| Lattice Parameters | a = 11.04 Å, b = 9.22 Å, c = 13.18 Å, β = 106.30° | [1] |

| Coordination Geometry of Hg(II) | Distorted Tetrahedron | [1][2] |

Vibrational Spectroscopy (Infrared and Raman)

The infrared (IR) and Raman spectra of potassium tetrathiocyanatomercurate(II) are characterized by the vibrational modes of the thiocyanate (SCN⁻) ligand. The primary vibrational modes of interest are the C≡N stretching, C-S stretching, and S-C-N bending modes. The frequencies of these modes are sensitive to the coordination environment of the thiocyanate ligand (i.e., whether it is bonded through the sulfur or nitrogen atom). In the case of K₂[Hg(SCN)₄], the mercury is bonded to the sulfur atom.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |

| ν(C≡N) | 2050 - 2150 | Strong intensity in IR and Raman. |

| ν(C-S) | 690 - 860 | Weaker intensity. |

| δ(SCN) | 400 - 490 | Often appears as a doublet. |

Experimental Protocols

Synthesis of Potassium Tetrathiocyanatomercurate(II)

A detailed synthesis protocol has been reported in the literature.[1][2]

Materials:

-

Potassium thiocyanate (KSCN)

-

Mercury(II) thiocyanate (Hg(SCN)₂)

-

Distilled water

Procedure:

-

Prepare a solution of potassium thiocyanate by dissolving 2.076 g (21.36 mmol) in 10 ml of distilled water.

-

Prepare a boiling solution of mercury(II) thiocyanate by dissolving 3.176 g (10.03 mmol) in 10 ml of distilled water.

-

Slowly add the potassium thiocyanate solution to the boiling mercury(II) thiocyanate solution.

-

If any mercury sulfide (B99878) (a black precipitate) forms, filter it off using a Büchner funnel.

-

Concentrate the resulting solution on a hot plate until crystallization begins.

-

Collect the initial crystals by filtration.

-

Allow the filtrate to stand at room temperature to obtain higher quality crystals.

Caption: Synthesis workflow for potassium tetrathiocyanatomercurate(II).

Single-Crystal X-ray Diffraction (SC-XRD)

Objective: To determine the crystal structure, including unit cell dimensions, space group, and atomic coordinates.

Methodology:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.

-

The crystal is rotated, and the diffraction pattern is collected on a detector.

-

The collected data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic positions and displacement parameters.

References

An In-depth Technical Guide to the Thermal Decomposition Pathway of Mercury(II) Thiocyanate and its Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of mercury(II) thiocyanate (B1210189), Hg(SCN)₂, a compound known for its dramatic pyrotechnic properties, famously demonstrated as the "Pharaoh's Serpent." Beyond this visual spectacle, the decomposition process involves a complex series of chemical transformations that release hazardous substances. Understanding this pathway is critical for safety, environmental considerations, and for researchers working with mercury-containing compounds.

Introduction

Mercury(II) thiocyanate is a white, crystalline powder that is sparingly soluble in water.[1][2] Its thermal decomposition, typically initiated by heat, is a highly exothermic process that results in a large, snake-like mass of solid residue.[3] This guide details the chemical reactions involved, the nature of the decomposition products, and the experimental methodologies used to characterize this process. Furthermore, it explores the toxicological implications of the decomposition products by examining their impact on cellular signaling pathways.

Physicochemical Properties of Mercury(II) Thiocyanate

A summary of the key physicochemical properties of mercury(II) thiocyanate is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | Hg(SCN)₂ | [1] |

| Molar Mass | 316.75 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Density | 3.71 g/cm³ | [1][2] |

| Decomposition Temperature | ~165 °C | [1][2] |

| Solubility in Water | 0.069 g/100 mL at 20 °C | [1] |

Thermal Decomposition Pathway

The thermal decomposition of mercury(II) thiocyanate is a complex process that can be summarized by a primary decomposition reaction followed by secondary reactions of the resulting products, especially in the presence of air.

The primary decomposition reaction is:

2 Hg(SCN)₂(s) → 2 HgS(s) + CS₂(g) + C₃N₄(s) [2][3]

This reaction produces solid mercury(II) sulfide (B99878) (HgS) and carbon nitride (C₃N₄), and gaseous carbon disulfide (CS₂). The rapid expansion of the solid products, driven by the release of gaseous carbon disulfide, is responsible for the characteristic "serpent" effect.

In the presence of air (oxygen), the initial decomposition products undergo further reactions:

-

CS₂(g) + 3 O₂(g) → CO₂(g) + 2 SO₂(g)

-

2 C₃N₄(s) → 3 (CN)₂(g) + N₂(g)

-

HgS(s) + O₂(g) → Hg(g) + SO₂(g)

These secondary reactions produce a mixture of toxic gases, including carbon dioxide, sulfur dioxide, cyanogen, and elemental mercury vapor.

The overall thermal decomposition pathway can be visualized as a multi-step process.

References

Solubility of Potassium Mercuric Thiocyanate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Potassium mercuric thiocyanate (B1210189) is a coordination complex with a history in analytical chemistry and as a precursor in the synthesis of other compounds. Its solubility is a fundamental physicochemical property that dictates its utility in solution-based applications. Understanding and quantifying this solubility in different organic solvents is crucial for process development, reaction optimization, and the formulation of new materials.

This guide addresses the current gap in readily accessible quantitative solubility data by providing detailed experimental methodologies for its determination. Furthermore, it includes the synthesis protocol for potassium mercuric thiocyanate, a necessary first step for any subsequent solubility studies.

Qualitative Solubility Profile

While specific quantitative data is sparse, a qualitative understanding of the solubility of this compound can be inferred from the properties of its constituent ions and related compounds. Potassium thiocyanate (KSCN) is known to be soluble in polar organic solvents such as ethanol (B145695) and acetone[1][2]. Conversely, mercuric thiocyanate (Hg(SCN)₂) is only slightly soluble in alcohol and ether[3][4][5][6][7]. Given the ionic nature of this compound (K₂[Hg(SCN)₄]), it is anticipated to exhibit some solubility in polar organic solvents, particularly polar aprotic solvents that can effectively solvate the potassium cations and the complex mercuric thiocyanate anion. However, its solubility in nonpolar organic solvents is expected to be negligible.

Synthesis of this compound

The synthesis of this compound is a prerequisite for any solubility determination. The following protocol is adapted from established methods[8][9].

Materials

-

Mercury(II) nitrate (B79036) (Hg(NO₃)₂)

-

Potassium thiocyanate (KSCN)

-

Distilled water

Experimental Protocol

-

Preparation of Mercuric Thiocyanate (Hg(SCN)₂):

-

Dissolve a stoichiometric amount of mercury(II) nitrate in distilled water, acidified with a few drops of nitric acid to prevent hydrolysis.

-

In a separate beaker, dissolve a stoichiometric amount of potassium thiocyanate in distilled water.

-

Slowly add the potassium thiocyanate solution to the mercury(II) nitrate solution while stirring. A white precipitate of mercuric thiocyanate will form[7].

-

Filter the precipitate using suction filtration and wash with distilled water.

-

The mercuric thiocyanate can be recrystallized from hot alcohol for purification[8].

-

-

Preparation of this compound (K₂[Hg(SCN)₄]):

-

Prepare a boiling solution of the synthesized mercuric thiocyanate in distilled water.

-

Slowly add a solution of potassium thiocyanate (in a 2:1 molar ratio to mercuric thiocyanate) to the boiling mercuric thiocyanate solution[8].

-

If any mercury sulfide (B99878) (a black precipitate) forms, it should be filtered off from the hot solution[8].

-

Concentrate the resulting solution by heating until crystallization begins[8].

-

Allow the solution to cool to room temperature to obtain crystals of this compound[8].

-

Collect the crystals by filtration.

-

Visualization of Synthesis Workflow

Experimental Protocols for Solubility Determination

The following are detailed experimental protocols for the quantitative determination of the solubility of this compound in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining solubility[4][10]. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

-

Synthesized this compound

-

Organic solvent of interest

-

Conical flasks with stoppers

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters)

-

Volumetric pipette

-

Evaporating dish

-

Analytical balance

-

Drying oven

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the organic solvent.

-

Seal the flask and place it in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed[11]. The presence of undissolved solid at the end of this period confirms saturation.

-

-

Sample Collection:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 10 mL) of the clear supernatant using a volumetric pipette. To avoid transferring any solid particles, it is advisable to use a syringe with a filter[11].

-

-

Gravimetric Analysis:

-

Transfer the collected aliquot to a pre-weighed evaporating dish[4].

-

Carefully evaporate the solvent in a fume hood. Gentle heating may be applied if the solvent has a high boiling point, but care must be taken to avoid decomposition of the solute.

-

Once the solvent is completely evaporated, dry the evaporating dish containing the residue in an oven at a suitable temperature until a constant weight is achieved[4].

-

Weigh the evaporating dish with the dry residue.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final weight.

-

Express the solubility in terms of grams of solute per 100 g of solvent or other appropriate units.

-

Spectrophotometric Method

This method is suitable if this compound exhibits a characteristic absorbance in the UV-Vis spectrum in the chosen solvent. It involves creating a calibration curve and then measuring the absorbance of a diluted saturated solution.

-

Synthesized this compound

-

Organic solvent of interest

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Analytical balance

-

Preparation of Standard Solutions and Calibration Curve:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of the organic solvent to prepare a stock solution of known concentration.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation and Measurement of Saturated Solution:

-

Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (Section 4.1.2, step 1).

-

Withdraw a known volume of the clear supernatant and dilute it quantitatively with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units.

-

Data Presentation

Upon determination of the solubility of this compound in various organic solvents using the protocols outlined above, the quantitative data should be summarized in a clear and structured table for easy comparison.

Table 1: Solubility of this compound in Various Organic Solvents at [Temperature]

| Organic Solvent | Solvent Polarity | Solubility ( g/100 g solvent) | Molar Solubility (mol/L) |

| Methanol | Polar Protic | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | Experimental Value | Calculated Value |

| Acetonitrile | Polar Aprotic | Experimental Value | Calculated Value |

| Dimethylformamide (DMF) | Polar Aprotic | Experimental Value | Calculated Value |

| Dichloromethane | Nonpolar | Experimental Value | Calculated Value |

| Toluene | Nonpolar | Experimental Value | Calculated Value |

| Hexane | Nonpolar | Experimental Value | Calculated Value |

Conclusion

While a comprehensive, publicly available database on the quantitative solubility of this compound in organic solvents is currently lacking, this technical guide provides the necessary framework for researchers to address this knowledge gap. By following the detailed protocols for its synthesis and solubility determination via gravimetric or spectrophotometric methods, scientists and drug development professionals can obtain reliable and accurate data. This information is essential for advancing the use of this compound in various chemical applications and for the development of new technologies. The provided workflows and data presentation structure offer a standardized approach to generating and reporting these critical physicochemical parameters.

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. Spectrophotometric determination of thiocyanate following complexation with mercury(II) and N-phenylbenzohydroxamic acid - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. chem.ws [chem.ws]

- 6. sc.nahrainuniv.edu.iq [sc.nahrainuniv.edu.iq]

- 7. Mercury(II) thiocyanate - Wikipedia [en.wikipedia.org]

- 8. Redetermination of the crystal structure of K2Hg(SCN)4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. benchchem.com [benchchem.com]

A Technical Guide to the Historical Synthesis of Mercuric Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical preparation methods for mercuric thiocyanate (B1210189) (Hg(SCN)₂), a compound known for its dramatic thermal decomposition and historical applications in chemical demonstrations. The following sections detail the primary synthetic routes developed in the 19th and early 20th centuries, offering experimental protocols, quantitative data where available, and a discussion of the analytical techniques of the era used to ascertain purity.

Introduction

Mercuric thiocyanate, also known as mercuric sulfocyanate, is a white, crystalline solid that gained prominence in the 19th century. Its synthesis was first recorded in the early 1820s, and for over a century, it was a subject of study and a component in pyrotechnic displays, most notably the "Pharaoh's Serpent." Understanding the historical methods of its preparation offers valuable insights into the evolution of inorganic synthesis and analytical chemistry. This guide focuses on two principal historical methods: the direct reaction of mercuric oxide with thiocyanic acid and the more prevalent precipitation method using soluble mercury(II) salts.

Historical Synthesis Methods

Method 1: Reaction of Mercuric Oxide with Thiocyanic Acid (Berzelius, 1821)

The earliest recorded synthesis of mercuric thiocyanate is attributed to Jöns Jacob Berzelius in 1821.[1] This method involves the direct reaction of mercuric oxide (HgO) with thiocyanic acid (HSCN).

Reaction Pathway:

Figure 1: Reaction of Mercuric Oxide with Thiocyanic Acid.

Experimental Protocol:

-

Preparation of Thiocyanic Acid: Thiocyanic acid is unstable and would have been prepared in situ, likely by the reaction of a thiocyanate salt (e.g., potassium thiocyanate) with a strong acid.

-

Reaction: Mercuric oxide would be added to the aqueous solution of thiocyanic acid.

-

Isolation: As mercuric thiocyanate has low solubility in water, the product would precipitate out of the solution.

-

Purification: The precipitate would be collected by filtration and likely washed with water to remove any unreacted starting materials or soluble byproducts.

Quantitative Data:

Historical quantitative data, such as reaction yields and purity from the early 19th century for this specific method, are not well-documented in accessible literature. The focus of early chemists was often on the successful isolation and identification of new compounds rather than the optimization of reaction yields.

Method 2: Precipitation from Soluble Mercury(II) Salts

The more commonly cited and practical historical method for preparing mercuric thiocyanate involves a precipitation reaction between a soluble mercury(II) salt and a soluble thiocyanate salt.[1][2] The most frequently used mercury salt was mercuric nitrate (B79036) (Hg(NO₃)₂), though mercuric chloride (HgCl₂) could also be employed. Potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN) were the typical sources of the thiocyanate ion.[3] Evidence for the first preparation of a pure sample using a precipitation method was presented by Otto Hermes in 1866.[1][4]

Reaction Pathway:

Figure 2: Precipitation of Mercuric Thiocyanate from Mercuric Nitrate.

Experimental Protocol (Blanchard, 1936):

The following detailed protocol is adapted from "Synthetic Inorganic Chemistry" by A. A. Blanchard, published in 1936, which reflects a refined version of the historical precipitation method.[5]

-

Preparation of Mercuric Nitrate Solution: Dissolve 59 g of mercuric nitrate hemihydrate in 1000 mL of water. To prevent the formation of basic mercury salts, add a sufficient amount of nitric acid to the solution until it is clear.

-

Addition of Indicator: Add 10 drops of a ferric chloride solution to the mercuric nitrate solution. This will act as an indicator for the endpoint of the reaction.

-

Precipitation: Prepare a solution of 25 g of potassium thiocyanate in 500 mL of water. Gradually add the potassium thiocyanate solution to the mercuric nitrate solution with constant stirring.

-

Endpoint Determination: Continue adding the potassium thiocyanate solution until a faint but persistent red color appears in the solution. This red color is due to the formation of the ferric thiocyanate complex (Fe(SCN)³⁺), indicating that all the mercuric ions have been precipitated and there is a slight excess of thiocyanate ions.

-

Isolation and Drying: Collect the white precipitate of mercuric thiocyanate by filtration. Wash the precipitate with water and then dry it on paper towels.

Experimental Workflow:

Figure 3: General Experimental Workflow for the Precipitation Method.

Quantitative Data and Purity Assessment

Quantitative Data Summary:

| Method | Reactants | Reported Yield | Purity | Source Year |

| Precipitation | Hg(NO₃)₂, KSCN | ~80% | Not specified in historical accounts | Modern Ref.[6] |

| Precipitation (Blanchard) | 59g Hg(NO₃)₂·½H₂O, 25g KSCN | Not specified | Implied high by procedural detail | 1936[5] |

Historical Purity Assessment:

In the 19th and early 20th centuries, the purity of a newly synthesized inorganic compound like mercuric thiocyanate would have been assessed through a combination of qualitative and quantitative methods.

-

Physical Properties: The appearance of a white, crystalline powder would have been the first indication of the desired product.[2]

-

Qualitative Analysis: Chemists would have performed reactions to confirm the absence of starting materials. For instance, the filtrate could be tested for the presence of unreacted mercury or thiocyanate ions.

-

Gravimetric Analysis: A common quantitative method of the era was gravimetric analysis. This would involve taking a known mass of the synthesized mercuric thiocyanate, decomposing it, and then weighing a resulting product of known composition. For example, the mercury could be precipitated as mercuric sulfide (B99878) (HgS), which is very insoluble, and its mass determined. From the mass of the mercuric sulfide, the percentage of mercury in the original sample could be calculated and compared to the theoretical value for pure Hg(SCN)₂.

-

Titration: Titrimetric methods were also developing during this period. The purity of the mercuric thiocyanate could have been determined by dissolving it in a suitable solvent and titrating either the mercury(II) ions or the thiocyanate ions with a standard solution.

It is important to note that the standards of purity and the precision of analytical techniques in the 19th century were not as rigorous as they are today. Reports of "pure" compounds from that era should be interpreted within the context of the available analytical capabilities. Modern analyses of commercially available mercuric thiocyanate often report purities of 99% or higher, as determined by titration.

Conclusion

The historical preparation of mercuric thiocyanate primarily evolved from a direct reaction of the oxide with thiocyanic acid to a more practical and controllable precipitation method from aqueous solutions of mercury(II) salts. While detailed quantitative data from the earliest syntheses are scarce, the procedural descriptions from the late 19th and early 20th centuries indicate a well-established method for producing this compound. The assessment of its purity relied on the analytical techniques of the time, which, though less precise than modern methods, were capable of confirming the compound's identity and approximate purity. This guide provides a window into the synthetic and analytical chemistry of a bygone era, offering valuable context for contemporary researchers.

References

- 1. umsl.edu [umsl.edu]

- 2. Jahresbericht über die Fortschritte der physischen Wissenschaften: aus dem ... - Google Llibres [books.google.ad]

- 3. Mercury(II) thiocyanate - Wikipedia [en.wikipedia.org]

- 4. Gmelin Handbuch der Anorganischen Chemie. Formula Index. Main Series, 8th ed., a | eBay [ebay.com]

- 5. Gmelins Handbuch der anorganischen Chemie – Wikipedia [de.wikipedia.org]

- 6. Wiley-VCH - Zeitschrift für anorganische und allgemeine Chemie [wiley-vch.de]

A Technical Guide to the Synthesis of Mercury(II) Thiocyanate: From Berzelius's Discovery to Modern Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of mercury(II) thiocyanate (B1210189) (Hg(SCN)₂). It begins with the historical context of its discovery by Jöns Jacob Berzelius and proceeds to a detailed, modern experimental protocol. This guide includes quantitative data, a step-by-step methodology, and process visualizations to support laboratory research and development.

Introduction and Historical Context

Mercury(II) thiocyanate is an inorganic coordination compound known for its dramatic thermal decomposition, the "Pharaoh's Serpent" reaction.[1][2] Its first synthesis is attributed to the renowned Swedish chemist Jöns Jacob Berzelius in 1821.[3][4] Berzelius's initial synthesis likely involved the reaction of mercury(II) oxide with thiocyanic acid, as represented by the following equation[3]:

HgO + 2 HSCN → Hg(SCN)₂ + H₂O

While this discovery was significant, modern synthetic procedures have evolved to utilize more common and stable starting materials, ensuring higher purity and yield. Today, the most common laboratory synthesis involves a precipitation reaction between a soluble mercury(II) salt, such as mercury(II) nitrate (B79036), and a soluble thiocyanate salt, like potassium thiocyanate.[1][2][3] This method is favored for its reliability and the low solubility of the resulting mercury(II) thiocyanate in water, which facilitates its isolation.[1][3]

Beyond its pyrotechnic applications, mercury(II) thiocyanate has limited but specific uses in analytical chemistry, such as for the spectrophotometric determination of chloride ions in water.[2][3] It also serves as a precursor in the synthesis of other coordination complexes.[2][3]

Extreme Caution Advised: Mercury(II) thiocyanate and its precursors are highly toxic.[1][5][6] All handling and synthesis should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[1]

Quantitative Data

The following tables summarize the key quantitative properties of the reactants and the final product.

Table 1: Properties of Mercury(II) Thiocyanate

| Property | Value |

| Chemical Formula | Hg(SCN)₂ |

| Molar Mass | 316.75 g/mol [2][3] |

| Appearance | White, odorless crystalline powder[2][3][5] |

| Density | 3.71 g/cm³[1][2][3] |

| Melting Point | Decomposes at 165 °C (329 °F; 438 K)[1][2][3] |

| Solubility in Water | 0.069 g/100 mL at 25 °C[1][3] |

| LD₅₀ (Oral, Rat) | 46 mg/kg[1][3][6] |

Table 2: Reagent Data for Modern Synthesis

| Reagent | Formula | Molar Mass ( g/mol ) |

| Mercury(II) Nitrate Hemihydrate | Hg(NO₃)₂ · 0.5H₂O | 333.61 |

| Potassium Thiocyanate | KSCN | 97.18 |

| Nitric Acid (as catalyst) | HNO₃ | 63.01 |

| Ferric Chloride (as indicator) | FeCl₃ | 162.20 |

Experimental Protocol: Modern Precipitation Synthesis

This protocol is adapted from established laboratory procedures for the synthesis of mercury(II) thiocyanate via precipitation.[7]

3.1. Materials and Reagents

-

Mercury(II) nitrate hemihydrate (Hg(NO₃)₂ · 0.5H₂O): 59 g

-

Potassium thiocyanate (KSCN): 25 g

-

Deionized water: 1500 mL

-

Concentrated nitric acid (HNO₃)

-

Ferric chloride (FeCl₃) solution (indicator)

-

1000 mL Beaker

-

500 mL Beaker

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Filter paper

-

Drying dish or desiccator

3.2. Step-by-Step Procedure

-

Preparation of Mercury(II) Nitrate Solution:

-

In a 1000 mL beaker, dissolve 59 g of mercury(II) nitrate hemihydrate in 1000 mL of deionized water.

-

Carefully add a few drops of concentrated nitric acid to the solution until it is clear. This prevents the formation of insoluble basic mercury salts.[7]

-

-

Preparation of Potassium Thiocyanate Solution:

-

In a separate 500 mL beaker, dissolve 25 g of potassium thiocyanate in 500 mL of deionized water.

-

-

Precipitation:

-

Add approximately 10 drops of ferric chloride solution to the mercury(II) nitrate solution to act as an indicator.[7]

-

Slowly, and with constant stirring, add the potassium thiocyanate solution to the mercury(II) nitrate solution.

-

Continue adding the thiocyanate solution until a faint, persistent red color appears, indicating a slight excess of thiocyanate ions which form the red [Fe(SCN)(H₂O)₅]²⁺ complex.[7]

-

A dense white precipitate of mercury(II) thiocyanate will form immediately upon addition.[8][9] The overall reaction is: Hg(NO₃)₂ (aq) + 2 KSCN (aq) → Hg(SCN)₂ (s) + 2 KNO₃ (aq)[1][3]

-

-

Isolation and Purification:

-

Allow the precipitate to settle.

-

Collect the solid product by vacuum filtration using a Büchner funnel and filter paper.

-

Wash the precipitate with several small portions of cold deionized water to remove soluble impurities such as potassium nitrate and excess reactants.

-

-

Drying:

-

Carefully transfer the filtered solid to a watch glass or drying dish.

-

Dry the product in a desiccator or in open air. Avoid heating, as mercury(II) thiocyanate begins to decompose at 165 °C.[1]

-

3.3. Waste Disposal Mercury-containing waste is hazardous. The final product and any residual solutions should be converted to the more stable and less toxic mercury(II) sulfide (B99878) (HgS) before being collected for specialized chemical waste disposal.[1]

Visualization of Synthesis and Workflow

The following diagrams illustrate the chemical reaction pathway and the experimental workflow.

Caption: Chemical pathway for the synthesis of mercury(II) thiocyanate.

Caption: Step-by-step experimental workflow for mercury(II) thiocyanate synthesis.

References

- 1. Mercury(II) thiocyanate - Sciencemadness Wiki [sciencemadness.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Mercury(II) thiocyanate - Wikipedia [en.wikipedia.org]

- 4. prezi.com [prezi.com]

- 5. Mercuric thiocyanate | C2N2S2.Hg | CID 11615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. prepchem.com [prepchem.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

Spectroscopic Analysis of the Thiocyanate Ligand in K₂[Hg(SCN)₄]: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the thiocyanate (B1210189) (SCN⁻) ligand in potassium tetracyanatomercurate(II) (K₂[Hg(SCN)₄]), with a focus on Infrared (IR) and Raman spectroscopy. This complex serves as a significant model system for understanding the vibrational properties of the ambidentate thiocyanate ligand. The coordination of the SCN⁻ ion to the mercury(II) center through the sulfur atom (Hg-SCN) results in characteristic shifts in its vibrational frequencies, which can be effectively probed using IR and Raman techniques.

Introduction to the Vibrational Modes of Thiocyanate

The linear thiocyanate ion possesses three fundamental vibrational modes:

-

ν(CN): The carbon-nitrogen stretching vibration, typically observed in the 2000-2200 cm⁻¹ region.

-

ν(CS): The carbon-sulfur stretching vibration, which appears in the 700-850 cm⁻¹ range.

-

δ(SCN): The doubly degenerate sulfur-carbon-nitrogen bending vibration, found around 400-500 cm⁻¹.

The frequencies of these modes are sensitive to the coordination environment of the thiocyanate ligand. In the case of K₂[Hg(SCN)₄], the mercury(II) atom is coordinated by four sulfur atoms from the thiocyanate ligands in a distorted tetrahedral geometry.[1][2] This S-coordination influences the electronic distribution within the SCN⁻ ligand, leading to predictable shifts in its vibrational frequencies compared to the "free" thiocyanate ion.

Experimental Protocols

Synthesis of Potassium Tetracyanatomercurate(II) (K₂[Hg(SCN)₄])

A reliable method for the synthesis of K₂[Hg(SCN)₄] involves the reaction of aqueous solutions of potassium thiocyanate (KSCN) and mercury(II) thiocyanate (Hg(SCN)₂).[1]

Materials:

-

Potassium thiocyanate (KSCN)

-

Mercury(II) thiocyanate (Hg(SCN)₂)

-

Deionized water

Procedure:

-

Prepare a solution of potassium thiocyanate by dissolving the appropriate amount in deionized water.

-

In a separate flask, prepare a boiling solution of mercury(II) thiocyanate in deionized water.

-

Slowly add the potassium thiocyanate solution to the boiling mercury(II) thiocyanate solution with constant stirring.

-

A precipitate of mercury sulfide (B99878) (HgS) may form, which should be removed by filtration through a Büchner funnel.

-

Concentrate the resulting filtrate by heating on a hot plate until crystallization begins.

-

Collect the initial crystals by filtration.

-

Allow the filtrate to stand at room temperature for a period to obtain higher quality crystals.

Infrared (IR) Spectroscopy

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with a suitable detector for the mid-IR region.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of the crystalline K₂[Hg(SCN)₄] sample to a fine powder using an agate mortar and pestle.

-

Mix a small portion of the powdered sample with dry potassium bromide (KBr) powder.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Record the background spectrum of the empty sample compartment.

-

Place the KBr pellet containing the sample in the spectrometer's sample holder.

-

Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

Raman Spectroscopy

Instrumentation:

-

A Raman spectrometer equipped with a laser excitation source (e.g., an argon ion laser) and a sensitive detector.

Sample Preparation:

-

Place a small amount of the crystalline K₂[Hg(SCN)₄] sample into a capillary tube or onto a microscope slide.

Data Acquisition:

-

Position the sample at the focal point of the laser beam.

-

Irradiate the sample with the laser and collect the scattered radiation.

-

Record the Raman spectrum over the desired wavenumber range.

Spectroscopic Data and Interpretation

The vibrational frequencies of the thiocyanate ligand in solid K₂[Hg(SCN)₄] are summarized in the table below. These values are indicative of S-coordination to the mercury(II) center.

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |

| ν(CN) | ~2114 | ~2112 | C-N Stretch |

| ν(CS) | ~717 | ~721 | C-S Stretch |

| δ(SCN) | Not explicitly found | Not explicitly found | S-C-N Bend |

| ν(Hg-S) | - | ~270 | Hg-S Stretch |

Note: Explicit values for the S-C-N bending mode in solid K₂[Hg(SCN)₄] were not found in the searched literature. The free thiocyanate ion exhibits this mode around 480 cm⁻¹. The Hg-S stretching mode is typically observed in the low-frequency region of the Raman spectrum.

The C-N stretching frequency in S-bonded thiocyanate complexes is generally observed at a higher wavenumber compared to the free ion, while the C-S stretching frequency is found at a lower wavenumber.[3] The data presented for K₂[Hg(SCN)₄] is consistent with this trend, confirming the Hg-S bonding mode. The Raman spectrum also reveals a band corresponding to the Hg-S stretching vibration, providing direct evidence of the metal-ligand bond.[4][5]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of the thiocyanate ligand in K₂[Hg(SCN)₄].

Conclusion

Infrared and Raman spectroscopy are powerful and complementary techniques for the characterization of the thiocyanate ligand in coordination complexes like K₂[Hg(SCN)₄]. The analysis of the vibrational frequencies of the C-N and C-S stretching modes, along with the S-C-N bending mode, provides clear evidence for the S-coordination of the thiocyanate ligand to the mercury(II) center. This in-depth understanding of the spectroscopic properties is crucial for researchers in inorganic chemistry, materials science, and drug development who utilize thiocyanate-containing compounds in their work.

References

An In-depth Technical Guide to the Coordination Chemistry of Mercury(II) with Thiocyanate Ions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of mercury(II) with thiocyanate (B1210189) ions. It covers the synthesis, structure, solution-state behavior, and analytical applications of the resulting complexes. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for professionals in research and development.

Introduction to Mercury(II) and the Thiocyanate Ligand

Mercury(II), with its d¹⁰ electron configuration, is a soft Lewis acid that exhibits a strong affinity for soft Lewis bases, such as the sulfur atom of the thiocyanate ion (SCN⁻). The thiocyanate ion is a versatile and ambidentate ligand, capable of coordinating to a metal center through either the nitrogen atom (isothiocyanate, M-NCS), the sulfur atom (thiocyanate, M-SCN), or by bridging between two metal centers (M-SCN-M'). This versatility leads to a rich and diverse coordination chemistry with mercury(II), forming a range of complexes with varying stoichiometries and structures.[1][2] The study of these complexes is crucial for understanding the behavior of mercury in biological and environmental systems, as well as for developing new materials and analytical methods.[3][4]

Synthesis of Mercury(II) Thiocyanate Complexes

The most common and straightforward synthesis of mercury(II) thiocyanate, Hg(SCN)₂, involves a precipitation reaction.[5] This is achieved by reacting a soluble mercury(II) salt, such as mercury(II) nitrate (B79036) or mercury(II) chloride, with a soluble thiocyanate salt, typically potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), in an aqueous solution.[5][6] Due to the low solubility of Hg(SCN)₂, it readily precipitates out of the solution as a white solid.[5][7]

More complex anionic species, such as [Hg(SCN)₃]⁻ and [Hg(SCN)₄]²⁻, can be synthesized by controlling the stoichiometry of the reactants, typically by using an excess of the thiocyanate ligand.[5][8] These anionic complexes are often isolated as salts with large counter-ions, for instance, potassium or cesium.[5]

Structural Chemistry of Mercury(II) Thiocyanate Complexes

The coordination environment of mercury(II) in its thiocyanate complexes is highly variable, ranging from linear two-coordinate to tetrahedral and pseudo-octahedral geometries.

-

Hg(SCN)₂: In the solid state, mercury(II) thiocyanate adopts a polymeric structure. Each mercury(II) center is linearly coordinated to two sulfur atoms from two different thiocyanate ligands, with a characteristic Hg-S bond distance of approximately 2.381 Å.[5][7] Additionally, there are four weaker interactions between the mercury(II) center and nitrogen atoms from neighboring thiocyanate ligands at a longer distance of about 2.81 Å, resulting in a distorted pseudo-octahedral geometry.[1][5][7]

-

[Hg(SCN)₃]⁻: The trithiocyanatomercurate(II) anion typically exhibits a distorted trigonal planar geometry, although polymeric structures with bridging thiocyanate ligands are also known.

-

[Hg(SCN)₄]²⁻: The tetrathiocyanatomercurate(II) anion is well-characterized and adopts a tetrahedral coordination geometry.[9][10] In this complex, the mercury(II) ion is coordinated to four sulfur atoms from the thiocyanate ligands.[9]

The thiocyanate ligand's bonding mode to the soft mercury(II) cation is predominantly through the soft sulfur atom (Hg-SCN).[1] This is in accordance with the Hard and Soft Acids and Bases (HSAB) principle. Infrared (IR) and Raman spectroscopy are powerful tools for determining the bonding mode of the thiocyanate ligand. The C-N stretching frequency is typically higher for N-bonded isothiocyanates, while the C-S stretching frequency is higher for S-bonded thiocyanates.

Coordination Equilibria in Solution

In aqueous solution, mercury(II) ions and thiocyanate ions exist in a dynamic equilibrium, forming a series of stepwise complexes: [Hg(SCN)]⁺, Hg(SCN)₂, [Hg(SCN)₃]⁻, and [Hg(SCN)₄]²⁻.[11] The distribution of these species is dependent on the relative concentrations of the metal ion and the ligand.

The formation of these complexes can be described by stepwise formation constants (Kₙ) and overall formation constants (βₙ).[12]

Stepwise Formation Reactions:

-

Hg²⁺ + SCN⁻ ⇌ [Hg(SCN)]⁺, K₁ = [[Hg(SCN)]⁺] / ([Hg²⁺][SCN⁻])

-

[Hg(SCN)]⁺ + SCN⁻ ⇌ Hg(SCN)₂, K₂ = [Hg(SCN)₂] / ([[Hg(SCN)]⁺][SCN⁻])

-

Hg(SCN)₂ + SCN⁻ ⇌ [Hg(SCN)₃]⁻, K₃ = [[Hg(SCN)₃]⁻] / ([Hg(SCN)₂][SCN⁻])

-

[Hg(SCN)₃]⁻ + SCN⁻ ⇌ [Hg(SCN)₄]²⁻, K₄ = [[Hg(SCN)₄]²⁻] / ([[Hg(SCN)₃]⁻][SCN⁻])

Overall Formation Reactions:

-

Hg²⁺ + nSCN⁻ ⇌ [Hg(SCN)ₙ]⁽²⁻ⁿ⁾, βₙ = [[Hg(SCN)ₙ]⁽²⁻ⁿ⁾] / ([Hg²⁺][SCN⁻]ⁿ)

The relationship between stepwise and overall formation constants is given by: βₙ = K₁ × K₂ × ... × Kₙ.[12]

| Complex Species | Stepwise Constant (log Kₙ) | Overall Constant (log βₙ) |

| [Hg(SCN)]⁺ | 9.08 | 9.08 |

| Hg(SCN)₂ | 8.18 | 17.26 |

| [Hg(SCN)₃]⁻ | 2.84 | 20.10 |

| [Hg(SCN)₄]²⁻ | 2.50 | 22.60 |

| Note: Values are approximate and can vary with experimental conditions such as ionic strength and temperature.[13][14][15] |

Experimental Protocols

This protocol describes the precipitation method for synthesizing Hg(SCN)₂.

Materials:

-

Mercury(II) nitrate, Hg(NO₃)₂

-

Potassium thiocyanate, KSCN

-

Distilled water

-

Beakers

-

Stirring rod

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Prepare a solution of mercury(II) nitrate by dissolving a stoichiometric amount in a minimal volume of distilled water. Acidify slightly with a few drops of dilute nitric acid to prevent hydrolysis.

-

In a separate beaker, prepare a solution of potassium thiocyanate by dissolving a stoichiometric amount (2 moles of KSCN for every 1 mole of Hg(NO₃)₂) in distilled water.

-

Slowly add the potassium thiocyanate solution to the mercury(II) nitrate solution while stirring continuously.

-

A white precipitate of Hg(SCN)₂ will form immediately.[5]

-

Continue stirring for 10-15 minutes to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with several portions of cold distilled water to remove any soluble impurities.

-

Dry the product in a desiccator or in an oven at a low temperature (e.g., 60-70 °C).

a) Infrared (IR) and Raman Spectroscopy: These techniques are used to confirm the formation of the complex and to determine the coordination mode of the thiocyanate ligand.[11][16][17]

-

Sample Preparation: For solid samples, prepare a KBr pellet or use an ATR accessory. For solutions, use an appropriate liquid cell.

-

Data Acquisition: Record the IR or Raman spectrum over the appropriate range (typically 4000-400 cm⁻¹ for IR and 3500-100 cm⁻¹ for Raman).

-

Analysis: Identify the characteristic vibrational modes of the thiocyanate ligand:

-

ν(C≡N) stretch: ~2050-2175 cm⁻¹

-

ν(C-S) stretch: ~690-860 cm⁻¹

-

δ(NCS) bend: ~450-490 cm⁻¹

-

The position of these bands can indicate whether the ligand is S-bonded, N-bonded, or bridging. For Hg(II) complexes, the ν(C-S) band is typically observed at a higher frequency compared to the free ion, consistent with S-coordination.[11]

-

b) UV-Visible Spectroscopy: UV-Vis spectroscopy can be used to study the formation of complexes in solution by monitoring the ligand-to-metal charge-transfer (LMCT) bands.[16][18]

-

Procedure: Prepare a series of solutions with a constant concentration of Hg(II) and varying concentrations of SCN⁻.

-

Measurement: Record the UV-Vis spectrum for each solution.

-

Analysis: The appearance and growth of new absorption bands, typically in the UV region, indicate complex formation. The data can be analyzed using methods like the mole-ratio method or Job's plot to determine the stoichiometry of the complexes in solution.

This method involves monitoring the change in the potential of an ion-selective electrode during the titration of a mercury(II) solution with a standard solution of thiocyanate.[19][20]

-

Apparatus: Potentiometer, mercury ion-selective electrode (or a suitable alternative), reference electrode, burette.

-

Procedure:

-

Place a known volume of a standard Hg(II) solution in a beaker.

-

Immerse the electrodes and begin stirring.

-

Titrate with a standard solution of KSCN, recording the potential after each addition.

-

-

Data Analysis: Plot the potential versus the volume of titrant added. The data can be analyzed using various computational methods to calculate the stepwise stability constants of the formed complexes.

This is the most definitive method for determining the three-dimensional structure of crystalline mercury(II) thiocyanate complexes.[9][21]

-

Crystal Growth: Grow single crystals of the complex, for example, by slow evaporation of a solution or by diffusion methods.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Process the data and solve the crystal structure using specialized software. This will provide precise information on bond lengths, bond angles, and the overall coordination geometry.

Applications

Mercury(II) thiocyanate has found a notable application in analytical chemistry for the determination of chloride ions in aqueous samples.[7] In this method, the sample containing chloride ions is treated with a solution of mercury(II) thiocyanate and iron(III) ions. The chloride ions, having a higher affinity for mercury(II) than thiocyanate, displace the thiocyanate ions from the Hg(SCN)₂ complex. The liberated thiocyanate ions then react with Fe(III) to form the intensely red-colored [Fe(SCN)(H₂O)₅]²⁺ complex, which can be quantified spectrophotometrically.[7][22]

Conclusion

The coordination chemistry of mercury(II) with thiocyanate is a rich and multifaceted field. The strong affinity of the soft mercury(II) ion for the soft sulfur donor of the thiocyanate ligand dictates much of its structural and reactive properties. The formation of a series of stable complexes in solution, governed by well-defined equilibria, is a key feature of this system. A thorough understanding of the synthesis, structure, and solution behavior of these complexes is essential for applications ranging from analytical chemistry to materials science and for managing the environmental impact of mercury. The experimental protocols and data presented in this guide offer a solid foundation for researchers and professionals working with this important class of coordination compounds.

References

- 1. Inorganic Metal Thiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. grokipedia.com [grokipedia.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Chemistry:Mercury(II) thiocyanate - HandWiki [handwiki.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Mercury(II) thiocyanate - Wikipedia [en.wikipedia.org]

- 8. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Transition metal complexes of thiocyanate - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. dalalinstitute.com [dalalinstitute.com]

- 13. old.iupac.org [old.iupac.org]

- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 15. alameda.edu [alameda.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Spectroscopic and Theoretical Studies of Hg(II) Complexation with Some Dicysteinyl Tetrapeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. vital.lib.tsu.ru [vital.lib.tsu.ru]

- 20. Potentiometric determination of mercury(II) with dithiooxamide - Analyst (RSC Publishing) [pubs.rsc.org]

- 21. Crystal structure of bis(thiocyanato-κS)bis(thiourea-κS)mercury(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Stoichiometry of the Reaction Between Mercury(II) Nitrate and Potassium Thiocyanate: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The reaction between mercury(II) nitrate (B79036), Hg(NO3)2, and potassium thiocyanate (B1210189), KSCN, is a cornerstone of coordination chemistry and analytical science. This guide provides a comprehensive overview of the stoichiometric principles governing this reaction, which is characterized by the formation of both a sparingly soluble precipitate and a series of soluble complex ions. Understanding the underlying equilibria is critical for applications ranging from quantitative analysis to the synthesis of novel coordination compounds. This document details the reaction pathways, provides key quantitative data, outlines detailed experimental protocols for stoichiometric determination, and discusses the relevance of this chemistry to pharmaceutical analysis.

Core Reaction Stoichiometry

The interaction between mercury(II) ions (Hg²⁺) from Hg(NO3)2 and thiocyanate ions (SCN⁻) from KSCN is multifaceted. The stoichiometry is highly dependent on the molar ratio of the reactants. The primary reactions involve an initial precipitation followed by the formation of soluble complexes upon the addition of excess thiocyanate.

Precipitation Reaction

When solutions of mercury(II) nitrate and potassium thiocyanate are mixed in a stoichiometric ratio of 1:2, a white precipitate of mercury(II) thiocyanate, Hg(SCN)₂, is formed.[1][2] This reaction is the basis for the titrimetric determination of mercury(II).

Balanced Chemical Equation: Hg(NO₃)₂(aq) + 2 KSCN(aq) → Hg(SCN)₂(s) + 2 KNO₃(aq)

Formation of Soluble Thiocyanato Complexes

In the presence of an excess of the thiocyanate ligand, the initially formed Hg(SCN)₂ precipitate can redissolve to form soluble complex ions.[1] The predominant species formed are the trithiocyanatomercurate(II) ion, [Hg(SCN)₃]⁻, and the tetrathiocyanatomercurate(II) ion, [Hg(SCN)₄]²⁻.[1]

Balanced Chemical Equations: Hg(SCN)₂(s) + SCN⁻(aq) ⇌ [Hg(SCN)₃]⁻(aq) [Hg(SCN)₃]⁻(aq) + SCN⁻(aq) ⇌ [Hg(SCN)₄]²⁻(aq)

Quantitative Data

The equilibrium position of the reactions between Hg(NO₃)₂ and KSCN is described by the solubility product of Hg(SCN)₂ and the formation constants of the subsequent complexes.

Table 1: Physicochemical Properties of Mercury(II) Thiocyanate

| Property | Value | Reference |

| Chemical Formula | Hg(SCN)₂ | [2] |

| Molar Mass | 316.75 g/mol | [2] |

| Appearance | White monoclinic powder | [2] |

| Solubility in water | 0.069 g/100 mL at 25 °C | [2] |

| Melting Point | Decomposes at 165 °C | [2] |

Table 2: Equilibrium Constants for the Hg(II)-SCN⁻ System

| Equilibrium Reaction | Constant Type | Value (at 25 °C, Ionic Strength μ=0.2) | Reference |

| Hg²⁺(aq) + 2 SCN⁻(aq) ⇌ Hg(SCN)₂(aq) | Formation (Kᶜ₂) | 2.7 × 10¹⁶ | [3] |

| Hg²⁺(aq) + 3 SCN⁻(aq) ⇌ [Hg(SCN)₃]⁻(aq) | Formation (Kᶜ₃) | 1.39 × 10¹⁹ | [3] |

| Hg²⁺(aq) + 4 SCN⁻(aq) ⇌ [Hg(SCN)₄]²⁻(aq) | Formation (Kᶜ₄) | 1.32 × 10²¹ | [3] |

Note: The formation constants provided are concentration-based constants (Kᶜ).

Experimental Protocols

Titrimetric Determination of Mercury(II) with Potassium Thiocyanate

This protocol is based on the precipitation of Hg(SCN)₂. Ferric nitrate is used as an indicator, which forms a red-colored complex, [Fe(SCN)]²⁺, with the first excess of thiocyanate ions, signaling the endpoint.[4]

Materials:

-

Standardized 0.1 M KSCN solution

-

Hg(NO₃)₂ solution of unknown concentration (acidified with nitric acid)

-

Ferric nitrate (Fe(NO₃)₃) indicator solution (saturated aqueous solution)

-

Concentrated nitric acid (HNO₃)

-

Burette, pipette, conical flask, and standard laboratory glassware

Procedure:

-

Pipette a known volume (e.g., 25.00 mL) of the acidic mercury(II) nitrate solution into a conical flask.

-

Add approximately 1 mL of the ferric nitrate indicator solution.

-

Titrate the solution with the standardized 0.1 M KSCN solution from a burette.

-

Continuously swirl the flask during the titration. The white precipitate of Hg(SCN)₂ will form.

-

The endpoint is reached when a permanent faint reddish-brown color appears in the solution, indicating the formation of the [Fe(SCN)]²⁺ complex.

-

Record the volume of KSCN solution used.

-

Repeat the titration at least two more times to ensure concordant results.

-

Calculate the concentration of the Hg(NO₃)₂ solution using the 1:2 stoichiometric ratio.

Spectrophotometric Determination of Stoichiometry by Job's Method (Method of Continuous Variation)

Job's method is employed to determine the stoichiometry of the soluble thiocyanato-mercury(II) complexes, which absorb in the ultraviolet region.[4][5]

Materials:

-

Equimolar stock solutions of Hg(NO₃)₂ and KSCN (e.g., 1.0 x 10⁻⁴ M). The solutions should be prepared in a constant ionic strength medium (e.g., 0.1 M HClO₄) to maintain constant activity coefficients.

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

A series of volumetric flasks (e.g., 10 mL)

-

Pipettes

Procedure:

-

Prepare a series of solutions by mixing the equimolar stock solutions of Hg(NO₃)₂ and KSCN in varying volume ratios, keeping the total volume constant. For example, in 10 mL volumetric flasks, prepare solutions with volumes of Hg(NO₃)₂:KSCN of 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, and 1:9 mL.

-

Dilute each solution to the mark with the constant ionic strength medium and mix thoroughly.

-

Determine the wavelength of maximum absorbance (λ_max) for the complex by scanning one of the solutions (e.g., the 1:4 ratio) in the UV range (e.g., 200-350 nm).

-

Measure the absorbance of each prepared solution at the determined λ_max. Use the constant ionic strength medium as the blank.

-

Plot the absorbance as a function of the mole fraction of the ligand (KSCN). The mole fraction of KSCN is calculated as V(KSCN) / (V(KSCN) + V(Hg(NO₃)₂)).

-

The plot will consist of two linear segments that intersect. The mole fraction at the point of intersection corresponds to the stoichiometry of the complex. For example, an intersection at a mole fraction of 0.75 indicates a 1:3 (Hg²⁺:SCN⁻) complex, corresponding to [Hg(SCN)₃]⁻.

Mandatory Visualizations

Caption: Reaction pathways for Hg(NO₃)₂ and KSCN.

Caption: Workflow for titrimetric determination.

Caption: Workflow for Job's method.

Relevance to Drug Development and Pharmaceutical Analysis

While mercury-containing compounds are generally avoided in pharmaceuticals due to their toxicity, the chemistry of the Hg(NO₃)₂ and KSCN reaction is relevant to the pharmaceutical industry in several analytical contexts:

-

Quality Control of Raw Materials: The titrimetric method described can be adapted to quantify mercury impurities in raw materials, ensuring they meet pharmacopeial limits.

-

Assay of Chloride-Containing Drugs: The reaction is the basis for the mercurimetric determination of chloride. An excess of Hg(NO₃)₂ is added to a sample containing a drug hydrochloride, and the excess mercury(II) is back-titrated with a standard KSCN solution.[6] This is a valuable method for the assay of active pharmaceutical ingredients (APIs) that are formulated as hydrochloride salts.

-

Synthesis of Thiocyanate-Containing Molecules: Mercury(II) thiocyanate can be used as a reagent in organic synthesis to introduce the thiocyanate group into organic molecules, which may be of interest in the development of new chemical entities with potential biological activity.[3]

-

Detection of Thiocyanate in Biological Samples: Analytical methods based on this chemistry can be used to quantify thiocyanate levels in biological fluids, which can be relevant in toxicological studies or in monitoring exposure to certain compounds.[3]

Safety Considerations

Mercury(II) nitrate and its derivatives, including mercury(II) thiocyanate, are highly toxic and must be handled with extreme care in a well-ventilated fume hood.[2] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, is mandatory. All waste containing mercury must be disposed of according to institutional and environmental regulations for hazardous waste.

Conclusion

The reaction between mercury(II) nitrate and potassium thiocyanate is a versatile system that demonstrates fundamental principles of precipitation and complexation equilibria. The stoichiometry of the reaction is tunable, leading to the formation of either the insoluble Hg(SCN)₂ or soluble [Hg(SCN)ₙ]²⁻ⁿ complexes, depending on the reactant ratios. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and analytical scientists. For professionals in drug development, the applications of this chemistry in the quality control and quantitative analysis of pharmaceuticals underscore its continued importance in the field.

References

Navigating the Silent Threat: A Technical Guide to the Hazards and Toxicity of Inorganic Mercury Compounds in the Laboratory

For Researchers, Scientists, and Drug Development Professionals